Several studies have investigated the antimicrobial properties of these compounds. * For instance, a study found that 2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide, a 1,2,4-oxadiazole derivative, exhibited promising antimicrobial activity against various bacterial strains, surpassing the activity of the reference drug Streptomycin. []
The antifungal potential of some 1,2,4-oxadiazole derivatives has also been explored. * A study explored the synthesis and antifungal properties of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, a class of compounds containing the 1,2,4-oxadiazole moiety. []
1,2,4-oxadiazole derivatives have shown promise as potential antiviral agents. * One study investigated 5-{3-[2,6-dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}-N-(11-hydroxyundecyl)isoxazole-3-carboxamide, a derivative of antiviral 'WIN compounds', and analyzed its crystal structure and supramolecular features. [] * Another study focused on the synthesis of 5-amino-4-(1,2,4-oxadiazol-3-yl)imidazole derivatives from adenosine-type nucleosides through pyrimidine ring opening and closure, highlighting their potential as antiviral agents. []
The potential of these compounds in cancer treatment is another active area of research. * A study explored the ability of a series of 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety to affect cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. [] * Additionally, research has been conducted on uridine derivatives, including 5-(1,2,4-oxadiazol-3-yl)uridine and its analogs, as potential chemotherapeutic agents for bacteria, viruses, or cancer cells. []
Some 1,2,4-oxadiazole derivatives have demonstrated significant antitussive properties. * A series of experimental studies investigated the antitussive properties of the new xanthine derivative CH-13584 (1H-purine-2,6-dione, 3,7-dihydro-3-methyl-7[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]). [, , ] These studies demonstrated the compound's effectiveness in various animal models of cough and its potential as a safe and effective treatment for acute and chronic cough.
Research has focused on developing novel oxadiazole-containing 5-lipoxygenase activating protein (FLAP) inhibitors. * This research led to the discovery of compound BI 665915 (2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide), a potent FLAP inhibitor with potential therapeutic benefits. []
Phytoene desaturase (PDS) is a crucial enzyme in carotenoid biosynthesis and a target for herbicide discovery. * Research efforts led to the identification of compound 1b (1-(4-chlorophenyl)-2-((5-(hydroxymethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one) as a potent PDS inhibitor. This compound showed promising herbicidal activity against various weeds and demonstrated the potential of structure-based virtual screening and optimization for discovering new PDS inhibitors. []
Molecular docking simulations predict the preferred orientation of a ligand (the 1,2,4-oxadiazole derivative) when binding to a target protein. * This information is crucial for understanding the compound's potential biological activity and designing more effective drug candidates. * Several studies employed molecular docking to evaluate the binding affinity and potential therapeutic applications of various 1,2,4-oxadiazole derivatives. [, , , , ]
These calculations provide insights into the electronic structure, geometry, and thermodynamic properties of 1,2,4-oxadiazole derivatives. * Researchers use various methods, such as Density Functional Theory (DFT), to study these properties and predict the compound's reactivity and stability.* One study utilized DFT calculations to determine the electronic structure, geometry, and thermodynamic parameters of the tautomers of 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea. [] These calculations helped explain the observed regioselectivity in the cyclization reaction with α-bromoketone.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: